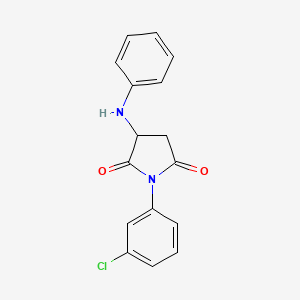
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyurea-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, this compound has also been shown to inhibit the activity of other non-histone proteins, including transcription factors, cytokines, and growth factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease or condition being treated. In cancer, for example, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In viral infections, it has been found to inhibit viral replication by interfering with viral gene expression. In neurological disorders, it has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively simple synthesis process and low cost compared to other HDAC inhibitors. In addition, it has been shown to have a broad range of pharmacological effects, making it a potentially useful tool in various research fields. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the research and development of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the identification of novel analogs with improved potency and selectivity for specific HDAC isoforms. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies. Finally, the development of more efficient and scalable synthesis methods for this compound and its analogs could also be an area of focus.
Synthesis Methods
The synthesis of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-anilino-2,5-pyrrolidinedione. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The overall synthesis process is relatively simple and can be carried out in a few steps with moderate yields.
Scientific Research Applications
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory, antiviral, and neuroprotective effects.
properties
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

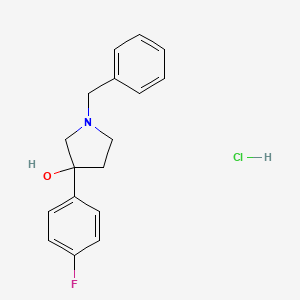
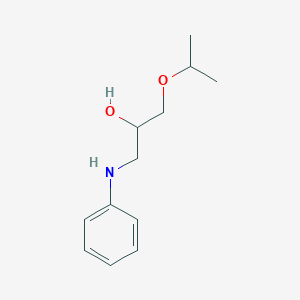
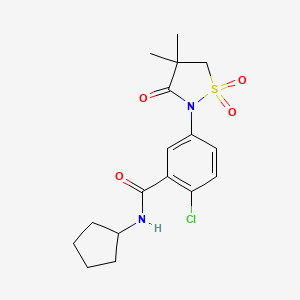
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
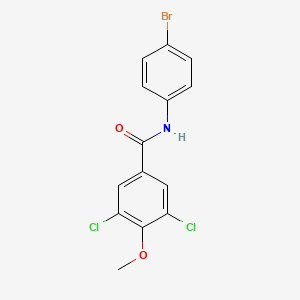
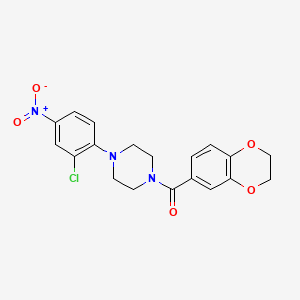
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)